molecular formula C12H7BrN2 B1412611 4-(5-Bromopyridin-3-yl)benzonitrile CAS No. 1563530-51-7

4-(5-Bromopyridin-3-yl)benzonitrile

Cat. No.: B1412611
CAS No.: 1563530-51-7
M. Wt: 259.1 g/mol
InChI Key: SBMMKXOPYFVARV-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-3-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 5-bromopyridin-3-yl group. This structure combines the electron-withdrawing nitrile group with a brominated pyridine ring, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the pyridine and nitrile groups contribute to molecular interactions in drug design, such as hydrogen bonding or dipole effects.

Properties

IUPAC Name

4-(5-bromopyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-12-5-11(7-15-8-12)10-3-1-9(6-14)2-4-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMMKXOPYFVARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-3-yl)benzonitrile typically involves the coupling of 5-bromopyridine-3-boronic acid with 4-cyanobromobenzene using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours .

Industrial Production Methods

Industrial production methods for 4-(5-Bromopyridin-3-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Reactions: Primary amines and other reduced forms.

Scientific Research Applications

Medicinal Chemistry

4-(5-Bromopyridin-3-yl)benzonitrile is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines. The presence of the bromine atom enhances its biological activity by influencing molecular interactions with target proteins involved in cancer progression.
  • Neurological Disorders : Compounds derived from 4-(5-Bromopyridin-3-yl)benzonitrile are being explored for their potential to modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its applications include:

  • Synthesis of Ligands : It is used in the synthesis of ligands for coordination chemistry, particularly those containing chelating pyrazolyl-pyridine groups. These ligands are crucial in developing catalysts for various chemical reactions .
  • Functionalization Reactions : The bromine atom can be substituted or modified through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that expand its application scope in synthetic chemistry .

Biological Studies

The biological activity of 4-(5-Bromopyridin-3-yl)benzonitrile has been investigated in several studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting microbial membranes and inhibiting growth .
  • Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

Case Studies

Several case studies highlight the applications and efficacy of 4-(5-Bromopyridin-3-yl)benzonitrile:

  • Anticancer Activity : A study evaluated derivatives of this compound against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction mechanisms, suggesting its potential as a lead compound in anticancer drug design .
  • Neurological Targets : Another investigation focused on the interaction of this compound with neurotransmitter receptors, demonstrating its ability to modulate receptor activity, which could lead to new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various binding interactions, while the benzonitrile group can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and their implications:

Compound Name Substituents/Heterocycles Molecular Weight (g/mol) Key Properties/Applications
4-(5-Bromopyridin-3-yl)benzonitrile Bromopyridine, nitrile ~259.1 (estimated) Cross-coupling precursor; kinase inhibitor intermediate
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile Chloropyrazole, methyl, nitrile 217.65 Agrochemical intermediates; lower reactivity due to chloro substituent
4-(2,6-Dimethylphenylthio)benzonitrile Thioether, dimethylphenyl, nitrile ~255.3 (estimated) Antioxidant applications; sulfur enhances lipophilicity
2-(3-Chlorophenyl)benzonitrile Chlorophenyl, nitrile ~213.7 (estimated) Liquid crystal materials; planar structure aids π-π stacking
4-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzoic acid Nitropyrazole, methyl, carboxylic acid ~291.3 (estimated) Antibacterial agents; carboxylic acid improves solubility

Reactivity and Electronic Effects

  • Bromine vs. Chlorine : The bromine atom in 4-(5-Bromopyridin-3-yl)benzonitrile offers higher polarizability and better leaving-group capability compared to chlorine in 4-(5-Chloro-3-methyl-pyrazol-1-yl)benzonitrile, making it more reactive in nucleophilic substitutions .
  • Pyridine vs. Pyrazole : The pyridine ring in the target compound provides a rigid, electron-deficient aromatic system, whereas pyrazole derivatives (e.g., in ) introduce a basic nitrogen site for hydrogen bonding, altering binding affinities in biological targets .
  • Nitrile vs. Carboxylic Acid : The nitrile group enhances electrophilicity and metabolic stability, while carboxylic acid derivatives (e.g., ) improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

  • Solubility : The pyridine and nitrile groups in 4-(5-Bromopyridin-3-yl)benzonitrile likely reduce water solubility compared to carboxylic acid-containing analogs (e.g., ). Thioether derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Melting Points : Brominated aromatics generally have higher melting points than chlorinated or methylated analogs due to stronger van der Waals interactions.

Biological Activity

4-(5-Bromopyridin-3-yl)benzonitrile, a compound with the chemical formula C12H8BrN, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

4-(5-Bromopyridin-3-yl)benzonitrile features a brominated pyridine ring attached to a benzonitrile moiety. Its structure is significant for its interaction with biological targets, which can influence its pharmacological properties.

The biological activity of 4-(5-Bromopyridin-3-yl)benzonitrile is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The specific interactions and resulting biological effects are often dependent on the substituents on the aromatic rings.

Biological Activity Overview

Recent studies have explored the biological activity of 4-(5-Bromopyridin-3-yl)benzonitrile in various contexts:

  • Anticancer Activity : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of benzonitrile have been shown to inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in managing diseases such as diabetes or obesity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 4-(5-Bromopyridin-3-yl)benzonitrile:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 Value (µM)Target
Antitrypanosomal70Trypanosoma brucei
Xanthine oxidase inhibition6.7 - 8.1Xanthine oxidase
AnticancerVariousCancer cell lines

Case Study 1 : A study focused on phenotypic screening revealed that related compounds exhibited significant antitrypanosomal activity with low toxicity against human cells, suggesting a favorable therapeutic index for further development against Trypanosoma brucei .

Case Study 2 : Another investigation into xanthine oxidase inhibitors found that derivatives similar to 4-(5-Bromopyridin-3-yl)benzonitrile displayed micromolar potencies, indicating potential for treating conditions like gout .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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